molecular formula C11H9NO2S B2402055 1,3-Thiazol-5-ylmethyl benzenecarboxylate CAS No. 478247-78-8

1,3-Thiazol-5-ylmethyl benzenecarboxylate

Cat. No.: B2402055
CAS No.: 478247-78-8
M. Wt: 219.26
InChI Key: LWSYXDOLEIYNDH-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl benzenecarboxylate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl benzenecarboxylate typically involves the reaction of thiazole derivatives with benzenecarboxylate precursors. One common method is the esterification of 1,3-thiazol-5-ylmethanol with benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazol-5-ylmethyl benzenecarboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: A parent compound with a similar structure but without the benzenecarboxylate group.

    1,3-Thiazol-2-ylmethyl benzenecarboxylate: A structural isomer with the thiazole ring attached at a different position.

    1,3-Thiazol-4-ylmethyl benzenecarboxylate: Another isomer with the thiazole ring attached at the 4-position.

Uniqueness

1,3-Thiazol-5-ylmethyl benzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenecarboxylate group enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYXDOLEIYNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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